![molecular formula C13H20O2S2 B13878912 Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate](/img/structure/B13878912.png)
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate can be compared with other thiophene derivatives such as Methyl 2-thienylacetate and 2-Butylthiophene . While these compounds share a common thiophene ring structure, their unique substituents confer different chemical and biological properties. For instance, Methyl 2-thienylacetate is used in the synthesis of anticancer agents, while 2-Butylthiophene is used in the development of anti-atherosclerotic agents . The uniqueness of this compound lies in its specific substituents, which may offer distinct advantages in certain applications .
Eigenschaften
Molekularformel |
C13H20O2S2 |
---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-9-17-12(13(14)15-2)11-8-7-10-16-11/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
CFIOEBXQJZASIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC(C1=CC=CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.